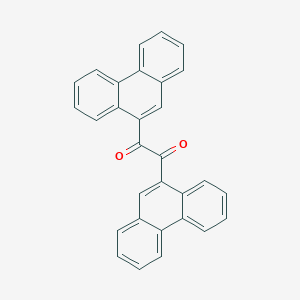
2,6-Ditert-butylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butylpyrazine is an organic compound that has a distinct aroma and is commonly found in various foods and beverages. It is a volatile compound that is responsible for the characteristic smell of roasted coffee, cocoa, and grilled meat. The compound is also used in the fragrance industry to create perfumes and other scented products. In recent years, 2,6-Ditert-butylpyrazine has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2,6-Ditert-butylpyrazine is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2,6-Ditert-butylpyrazine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. In animal models, the compound has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Ditert-butylpyrazine has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using relatively simple methods. It is also stable under normal laboratory conditions. However, the compound has a strong odor, which can interfere with some experiments. The compound is also volatile and can easily evaporate, which can affect the accuracy of some measurements.
Orientations Futures
There are several future directions for research on 2,6-Ditert-butylpyrazine. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways. Additionally, studies are needed to investigate the safety and toxicity of the compound in humans.
Méthodes De Synthèse
The synthesis of 2,6-Ditert-butylpyrazine involves the reaction between 2,6-Ditert-butyl-4-methylpyridine and hydrazine. The reaction produces 2,6-Ditert-butylpyrazine as the main product. The process is relatively simple and can be carried out under mild reaction conditions. The compound can also be synthesized using other methods, such as the reaction between 2,6-Ditert-butylpyridine and chloroacetyl chloride.
Applications De Recherche Scientifique
2,6-Ditert-butylpyrazine has been extensively studied in recent years due to its potential therapeutic applications. The compound has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to have antimicrobial and anticancer effects. Studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been shown to have a protective effect on the nervous system and can improve cognitive function in animal models.
Propriétés
Nom du produit |
2,6-Ditert-butylpyrazine |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
2,6-ditert-butylpyrazine |
InChI |
InChI=1S/C12H20N2/c1-11(2,3)9-7-13-8-10(14-9)12(4,5)6/h7-8H,1-6H3 |
Clé InChI |
PJPYRVPMKKRTCF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CN=CC(=N1)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CN=CC(=N1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)





![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)



